

3-(4-Methoxyphenyl)propionyl chloride structural formula and nomenclature

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Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)propionyl
chloride

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An In-depth Technical Guide to 3-(4-Methoxyphenyl)propionyl Chloride

This technical guide provides a comprehensive overview of **3-(4-methoxyphenyl)propionyl chloride**, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.^{[1][2][3]} It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nomenclature and Structural Formula

3-(4-Methoxyphenyl)propionyl chloride is an acyl chloride characterized by a propionyl group attached to a para-methoxyphenyl moiety.^[1] This structure makes it a reactive compound, particularly useful in acylation reactions.^[1]

- IUPAC Name: 3-(4-methoxyphenyl)propanoyl chloride^{[4][5]}
- CAS Number: 15893-42-2^{[1][4]}
- Molecular Formula: C₁₀H₁₁ClO₂^{[1][4][5]}
- SMILES: COC1=CC=C(C=C1)CCC(=O)Cl^{[1][4][5]}
- InChI Key: FQVJPHCAWYRYCK-UHFFFAOYSA-N^{[4][5]}

Synonyms: The compound is also known by several other names, including:

- p-Methoxyhydrocinnamoyl chloride[3][4]
- 4-Methoxydihydrocinnamoyl chloride[3][4]
- Benzenepropanoyl chloride, 4-methoxy-[3][4]
- 3-(p-Methoxyphenyl)propionyl chloride
- 4-Methoxyphenylpropionyl chloride[3][4]

Physicochemical Properties

The quantitative data for **3-(4-methoxyphenyl)propionyl chloride** are summarized below. It typically appears as a colorless to pale yellow liquid with a pungent odor.[1]

Property	Value	Source(s)
Molecular Weight	198.65 g/mol	[3][4][6]
Density	1.159 g/cm ³ (Predicted)	[5][7]
Boiling Point	291 °C at 760 mmHg159-163 °C at 10 Torr	[5][7][8]
Melting Point	117-119 °C (Note: This value, reported in some sources, is unusually high for a compound described as a liquid and may be inaccurate or refer to a different state/substance).	[7][8]
Flash Point	108.4 °C	[7][8]
Refractive Index	1.519	[7][8]
Water Solubility	Reacts with water	[2][3][7]
Vapor Pressure	0.002 mmHg at 25°C	[7][8]

Experimental Protocols

Synthesis of 3-(4-Methoxyphenyl)propionyl chloride

This protocol details the conversion of 3-(4-methoxyphenyl)propanoic acid to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. This method is a standard procedure in organic synthesis for preparing acyl chlorides from carboxylic acids. [\[9\]](#)[\[10\]](#)

Materials:

- 3-(4-methoxyphenyl)propanoic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous Dichloromethane (DCM)
- Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser with a drying tube or gas outlet to a scrubber
- Dropping funnel
- Heating mantle
- Rotary evaporator

Procedure using Thionyl Chloride:

- In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane.
- Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with constant stirring.[\[9\]](#) Gas evolution (HCl and SO_2) will be observed.
- After the initial gas evolution subsides, heat the reaction mixture to reflux (approx. 40°C) for 2 hours.[\[9\]](#)

- Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.[9]
- The resulting crude **3-(4-methoxyphenyl)propionyl chloride** is obtained and can often be used in the next synthetic step without further purification.[9]

Procedure using Oxalyl Chloride:

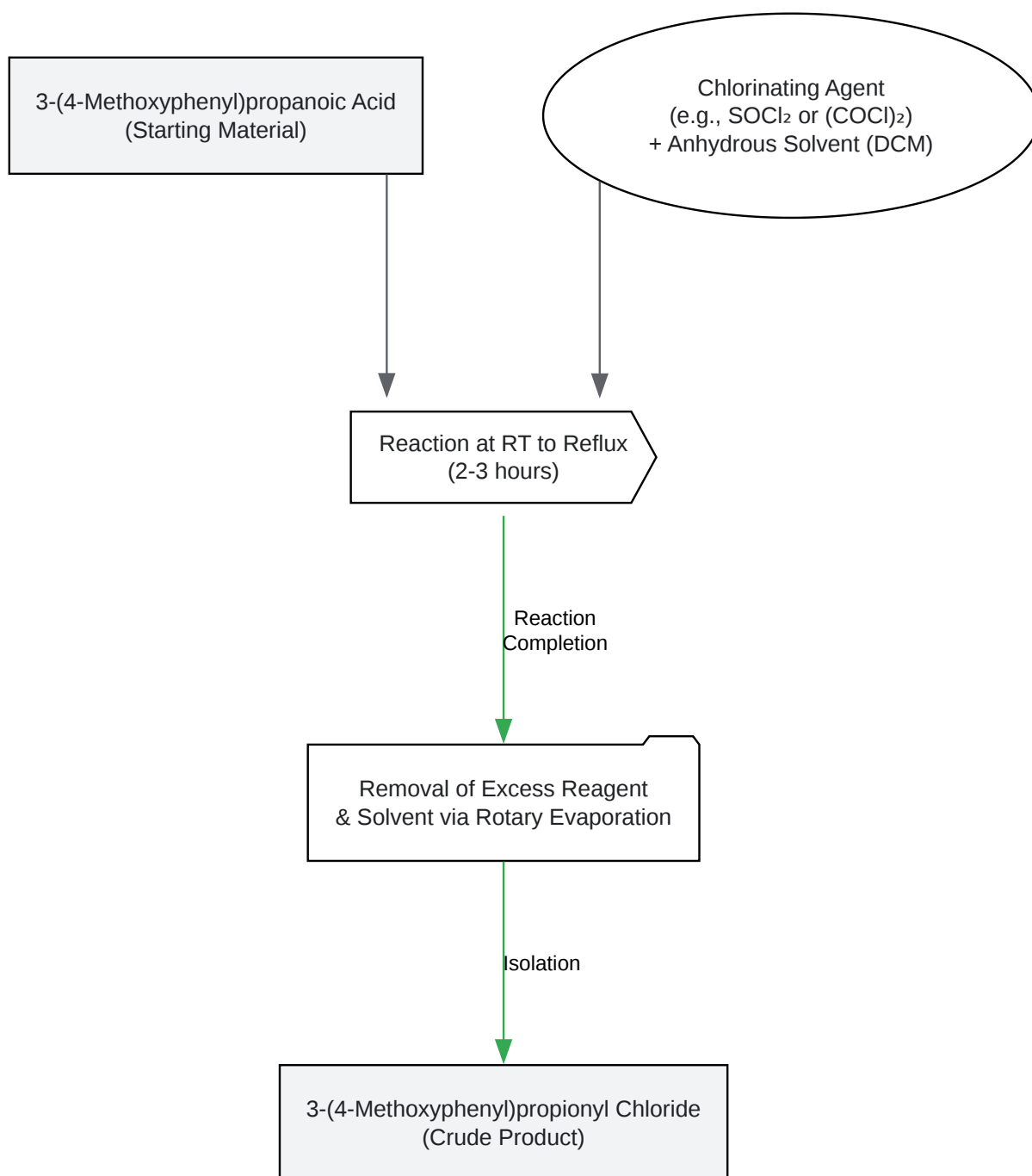
- In a dry round-bottom flask under an inert atmosphere, dissolve 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Add a catalytic amount of DMF.
- Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.[10]
- Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[10]
- Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude product.[10]

Safety Precautions:

- This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl, SO₂, CO).
- **3-(4-Methoxyphenyl)propionyl chloride** is corrosive and causes severe skin burns and eye damage.[4] It is also moisture-sensitive.[3]
- Handle all reagents and the product with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Visualized Workflow

The following diagram illustrates the general synthesis pathway for **3-(4-methoxyphenyl)propionyl chloride** from its corresponding carboxylic acid.



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